2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile
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Overview
Description
2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound that belongs to the class of benzochromenes. This compound is characterized by its unique structure, which includes a benzo[g]chromene core substituted with amino, bromo, and fluorophenyl groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile typically involves a multi-step process. One common method is the three-component one-pot reaction, which includes the condensation of vanillin, m-cresol, and malononitrile in the presence of a catalyst such as 4.4′-bipyridyl in ethanol . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The amino and bromo groups may facilitate binding to active sites, while the fluorophenyl group can enhance the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.
2-amino-7-hydroxy-4-(1H-indol-3-yl)-4H-chromene-3-carbonitrile:
Uniqueness
The uniqueness of 2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile lies in its specific combination of functional groups, which confer a unique set of chemical and biological properties
Properties
IUPAC Name |
2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrFN2O/c21-14-4-1-12-9-18-16(8-13(12)7-14)19(17(10-23)20(24)25-18)11-2-5-15(22)6-3-11/h1-9,19H,24H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRICOWHMBLMCBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3=C(C=C4C=CC(=CC4=C3)Br)OC(=C2C#N)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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